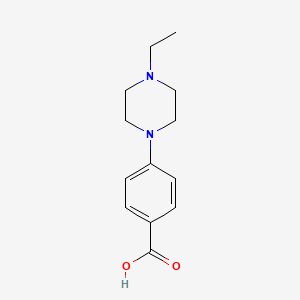

4-(4-Ethylpiperazin-1-YL)benzoic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-ethylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17/h3-6H,2,7-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKUGZAMAKCYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592409 | |

| Record name | 4-(4-Ethylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784130-66-1 | |

| Record name | 4-(4-Ethylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 4 Ethylpiperazin 1 Yl Benzoic Acid

Strategies for the Synthesis of 4-(4-Ethylpiperazin-1-YL)benzoic Acid

The synthesis of this compound can be achieved through several strategic pathways, each with its own merits regarding yield, scalability, and reaction conditions. Key methods include reductive amination, nucleophilic substitution, and esterification followed by hydrolysis.

Reductive amination is a cornerstone of C-N bond formation in pharmaceutical synthesis due to its operational simplicity and the wide availability of protocols. researchgate.netnih.gov This method typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this could involve the reaction of 4-formylbenzoic acid with 1-ethylpiperazine (B41427).

The reaction is facilitated by a variety of reducing agents. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for reductive aminations, often used for a wide array of substrates. researchgate.net Alternative reagents include sodium borohydride (B1222165) (NaBH₄) activated by acids like boric acid or p-toluenesulfonic acid, which can be performed under solvent-free conditions. organic-chemistry.org The choice of reducing agent and solvent system is critical for optimizing the reaction yield and minimizing byproducts. A general scheme for this approach is the direct reductive alkylation of 1-ethylpiperazine with 4-formylbenzoic acid. This process can be scaled up for large-scale synthesis, making it industrially viable. researchgate.net

| Starting Materials | Reagents | Key Features | Reference(s) |

| 4-formylbenzoic acid, 1-ethylpiperazine | Sodium triacetoxyborohydride (NaBH(OAc)₃), Acetic Acid | Mild conditions, high selectivity, good for complex substrates. | researchgate.net |

| 4-formylbenzoic acid, 1-ethylpiperazine | Sodium borohydride (NaBH₄), Boric Acid | Solvent-free conditions possible, cost-effective. | organic-chemistry.org |

Nucleophilic aromatic substitution (SNAr) provides a direct route to forming the aryl-piperazine bond. This pathway typically involves the reaction of an activated aryl halide or sulfonate with 1-ethylpiperazine. The most common substrate for this reaction is 4-fluorobenzoic acid, where the fluorine atom is activated towards displacement by the electron-withdrawing carboxylic acid group. nih.govwikipedia.org

The reaction is generally carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), in the presence of a base like potassium carbonate (K₂CO₃) to neutralize the hydrofluoric acid byproduct. nih.govresearchgate.net Heating is often required to drive the reaction to completion. nih.gov An alternative substrate is 4-chlorobenzoic acid or its derivatives, which can also undergo nucleophilic substitution with piperazines, sometimes requiring harsher conditions or catalysis. google.comprepchem.com This method is highly effective for creating N-aryl piperazine (B1678402) structures, which are common motifs in drug discovery. mdpi.com

| Reactants | Conditions | Yield | Reference(s) |

| 4-fluorobenzoic acid, 1-ethylpiperazine | K₂CO₃, Acetonitrile, 353 K, 12 h | 70% (for similar ethyl 1-piperazinecarboxylate reaction) | nih.govresearchgate.net |

| 4-(Chloromethyl)benzoic acid, N-methylpiperazine | NaHCO₃, DMF, 30°C, 2 h | 97.3% | google.com |

This multi-step approach involves first synthesizing an ester derivative, typically the ethyl or methyl ester of this compound, followed by hydrolysis to yield the final carboxylic acid. nih.gov This strategy is often employed when the starting materials are more readily available as esters or when the free carboxylic acid might interfere with the reaction conditions of the C-N bond formation step.

For instance, ethyl 4-fluorobenzoate (B1226621) can be reacted with 1-ethylpiperazine via nucleophilic substitution to form ethyl 4-(4-ethylpiperazin-1-yl)benzoate. nih.gov Alternatively, ethyl 4-aminobenzoate (B8803810) can be used as a starting material. prepchem.com The resulting ester is then subjected to hydrolysis, usually under basic conditions (e.g., using potassium hydroxide (B78521) in aqueous ethanol) or acidic conditions, to cleave the ester and afford the desired benzoic acid derivative. orgsyn.org This route allows for purification at the ester stage, which can sometimes be more straightforward than purifying the final acid product.

| Intermediate Compound | Hydrolysis Conditions | Outcome | Reference(s) |

| Ethyl 4-(4-ethylpiperazin-1-yl)benzoate | Potassium hydroxide, Aqueous Ethanol | This compound | nih.govorgsyn.org |

| Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate | Concentrated HCl, Water, Reflux | 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | guidechem.com |

Derivatization and Functionalization Reactions of the Benzoic Acid Moiety

The carboxylic acid group of this compound is a prime site for chemical modification, most commonly through the formation of amides. Amide bond formation is one of the most frequent transformations in medicinal chemistry. luxembourg-bio.com This is typically achieved by activating the carboxylic acid with a coupling reagent, followed by reaction with a primary or secondary amine. sci-hub.se

A wide range of coupling reagents are available, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). sci-hub.se The choice of reagent and conditions can be tailored to the specific amine being coupled to maximize yield and minimize side reactions, such as racemization if chiral amines are used. luxembourg-bio.comlookchemmall.com These reactions expand the chemical diversity of the scaffold, allowing for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. For example, coupling with various anilines or benzylamines can introduce new pharmacophoric elements. rsc.org

| Reaction Type | Reagents | Product Type | Reference(s) |

| Amidation | EDC, HOBt, Amine | Amide | sci-hub.se |

| Amidation | HATU, DIPEA, Amine | Amide | sci-hub.se |

| Amidation | DMT-MM, Amine in aqueous media | Amide | luxembourg-bio.com |

Modifications of the Piperazine Ring for Pharmacological Enhancement

The piperazine ring is a privileged structure in drug discovery, and modifications to its substituents can significantly impact the pharmacological profile of a molecule. nih.gov In this compound, the N-ethyl group on the piperazine ring is a key point for modification. Altering the nature of this alkyl group can influence properties such as potency, selectivity, and pharmacokinetics.

For instance, replacing the ethyl group with other substituents (e.g., methyl, propyl, benzyl (B1604629), or more complex cyclic systems) can alter the compound's interaction with its biological target. epa.gov Studies on other piperazine-containing scaffolds have shown that even subtle changes to this substituent can lead to significant differences in biological activity. plos.orgmdpi.com The nitrogen atoms of the piperazine ring are crucial for its properties, including its pKa, which affects water solubility and bioavailability. nih.gov Therefore, strategic modification of the N-substituent is a common strategy to fine-tune the drug-like properties of piperazine-containing compounds.

Green Chemistry Principles in Synthetic Route Optimization

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. brazilianjournals.com.br One key metric is the reaction mass efficiency (RME), which assesses the efficiency of a chemical reaction in converting reactant mass into product mass. nih.gov

For nucleophilic substitution pathways, using water as a solvent instead of volatile organic compounds (VOCs) like acetonitrile or DMF is a significant green improvement. The Schotten-Baumann reaction conditions, which utilize an aqueous environment, are a classic example of a greener approach to acylation reactions. brazilianjournals.com.br In reductive amination, the use of catalytic hydrogenation with H₂ gas is a cleaner alternative to stoichiometric metal hydride reagents, as the only byproduct is water. organic-chemistry.org Furthermore, developing synthetic routes from renewable feedstocks, such as lignin-derived benzoic acid derivatives, represents a long-term goal for sustainable pharmaceutical production. rsc.orgmdpi.com Optimizing reaction conditions to reduce reaction times and temperatures, for example through microwave-assisted synthesis, can also contribute to a greener process. mdpi.com

| Synthetic Step | Green Chemistry Approach | Benefit | Reference(s) |

| Nucleophilic Substitution | Use of water as a solvent | Reduces use of hazardous VOCs | brazilianjournals.com.br |

| Reductive Amination | Catalytic hydrogenation (e.g., using H₂/Pd) | High atom economy, water as byproduct | organic-chemistry.org |

| General | Use of renewable starting materials (e.g., from lignin) | Sustainable feedstock | rsc.org |

| General | Calculation of Reaction Mass Efficiency (RME) | Quantifies the "greenness" of a reaction | nih.gov |

Pharmacological and Biological Investigations of 4 4 Ethylpiperazin 1 Yl Benzoic Acid Derivatives

Structure-Activity Relationship (SAR) Studies of 4-(4-Ethylpiperazin-1-YL)benzoic Acid Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies involve systematic modifications of the core structure to identify key features that govern potency and selectivity.

The biological potency of derivatives based on the piperazine (B1678402) and benzoic acid core can be significantly modulated by the addition and placement of various substituents. Research on analogous structures, such as benzoyl piperazine amides and other benzoic acid derivatives, provides insight into these relationships.

Strong electron-donating groups attached to the benzene (B151609) ring have been noted as an important feature for the potent activity of some benzoic acid derivatives. iomcworld.com Conversely, in studies of tyrosinase inhibitors with a related [4-(4-fluorobenzyl)piperazin-1-yl]methanone scaffold, the introduction of an electron-withdrawing nitro group, particularly at the para position of the benzoyl moiety, led to the most active inhibitors in a mono-substituted series. nih.gov Further enhancement of inhibitory efficacy was observed in di-substituted derivatives bearing a nitro (-NO2) or trifluoromethyl (-CF3) group at the ortho position. nih.gov For example, the compound (3-chloro-2-nitro-phenyl)methanone 26 was found to be a highly potent inhibitor, suggesting that specific electron-withdrawing substituents are optimal for enzymatic binding and inhibition in this class of compounds. nih.gov

The nature of the linker between the piperazine and other parts of the molecule also plays a role. In one series of tyrosinase inhibitors, a shorter linker was associated with higher potency, suggesting that inhibitory efficacy can decrease as the number of carbon atoms in a linker chain increases. nih.gov This highlights the importance of maintaining an optimal distance and orientation between key binding motifs of the inhibitor and the target enzyme.

| Core Scaffold | Substituent Type/Position | Observed Effect on Potency | Target/Activity | Reference |

|---|---|---|---|---|

| [4-(4-fluorobenzyl)piperazin-1-yl]methanone | para-Nitro group | Increased inhibitory activity | Tyrosinase Inhibition | nih.gov |

| [4-(4-fluorobenzyl)piperazin-1-yl]methanone | ortho-Nitro and -CF3 groups (di-substituted) | Excellent inhibitory efficacy | Tyrosinase Inhibition | nih.gov |

| [4-(4-fluorobenzyl)piperazin-1-yl]methanone | Increased linker length | Decreased inhibitory efficacy | Tyrosinase Inhibition | nih.gov |

| Benzoic Acid Derivatives | Strong electron-donating groups | Potent antisickling activity | Antisickling | iomcworld.com |

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. For molecules containing a piperazine ring, conformational analysis is particularly important. The piperazine ring typically adopts a chair conformation, and the orientation of its substituents can significantly affect binding affinity. mdpi.com

Pharmacophore modeling based on the analysis of active piperazine derivatives suggests that a specific spatial arrangement of features is necessary for bioactivity. nih.gov These features often include hydrogen bond acceptors, aromatic rings, and hydrophobic groups, which must be correctly positioned to interact with complementary residues in the binding site of a target protein. nih.govresearchgate.net For instance, the planarity of certain parts of the molecule can be crucial, as seen in a derivative where the molecule, except for two methylene (B1212753) groups, was found to be approximately planar. mdpi.com This planarity facilitates interactions such as intramolecular hydrogen bonding, which can stabilize the bioactive conformation. mdpi.com The benzyl (B1604629) substituent in some piperazine amides has been shown through molecular docking to perform important interactions within the enzyme's active site, explaining their higher potency. nih.gov

Targeted Enzyme Inhibition Studies

Derivatives based on the this compound scaffold are frequently investigated as enzyme inhibitors, particularly targeting protein kinases due to their central role in cell signaling pathways.

The 4-anilinoquin(az)oline scaffold, which shares structural similarities with piperazine-benzoic acid derivatives, is a well-known kinase inhibitor framework found in several clinical drugs. researchgate.net Derivatives of this and related scaffolds are often screened against panels of kinases to determine their potency and selectivity.

For example, a study on a related quinoline (B57606) compound, 4c, demonstrated selective inhibition of the EphB3 kinase, with moderate activity against other isoforms like EphB1, EphB2, and EphB4. researchgate.net The same compound showed poor to moderate inhibitory activity against a panel of other kinases, including Aurora A, CDK2, HER2, VEGFR2, and EGFR. researchgate.net This highlights that even small structural changes can lead to significant differences in the kinase inhibition profile. Similarly, derivatives of 4-(thiazol-5-yl)benzoic acid have been identified as potent inhibitors of Protein Kinase CK2, a serine/threonine kinase. nih.gov

In silico studies of N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide (B126) derivatives indicated potential activity as kinase inhibitors, among other target classes. pharmacophorejournal.com The development of methods that use the inhibition profiles of many kinase inhibitors as "fingerprints" allows for the identification of kinases responsible for specific phosphorylation events. nih.gov

| Kinase Target | % Inhibition | Reference |

|---|---|---|

| EphB3 | >93% | researchgate.net |

| EphB2 | 76.32% | researchgate.net |

| CDK2 | 74.96% | researchgate.net |

| EphB4 | 70.15% | researchgate.net |

| Aurora A | 67.86% | researchgate.net |

| HER2 | 67.75% | researchgate.net |

| EphB1 | 58.89% | researchgate.net |

| VEGFR2 | 47.75% | researchgate.net |

| EGFR | 46.78% | researchgate.net |

The mechanism by which kinase inhibitors bind to their target determines their potency and selectivity. Most kinase inhibitors target the ATP-binding site. bohrium.com Selectivity can be achieved by exploiting differences in the shape and amino acid composition of these sites among different kinases. bohrium.com

Kinases can exist in active and inactive conformations, and the structure of the catalytic domain is more diverse in the inactive state. nih.gov Inhibitors that bind to the inactive conformation can achieve higher selectivity. A key structural element is the DFG motif (aspartate-phenylalanine-glycine), which is part of the ATP-binding site. The conformation of this motif (DFG-in for active, DFG-out for inactive) is a common target for achieving selectivity. nih.gov

Some inhibitors achieve their effects through non-competitive mechanisms. For example, a series of inhibitors based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold were found to be non-competitive, time-dependent inhibitors of inflammatory caspases. epa.gov This indicates that they may bind to an allosteric site—a site other than the active site—to modulate enzyme activity. bohrium.com Kinetic studies of a tyrosinase inhibitor with a 4-fluorobenzylpiperazine moiety confirmed it acted as a competitive inhibitor, directly competing with the substrate for the active site. nih.gov The selectivity of an inhibitor can be quantified using a selectivity score, which relates the number of kinases inhibited at a certain concentration to the total number of kinases tested. nih.gov

Cellular and Molecular Mechanisms of Action

Beyond direct enzyme inhibition, it is crucial to understand the downstream cellular and molecular consequences. The inhibition of a specific kinase disrupts the signaling pathway it controls, leading to a cellular response.

For example, compounds designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), based on a 2-(indole arylamide) benzoic acid structure, demonstrated the ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-induced macrophage cells. researchgate.net This indicates that their mechanism of action involves suppressing key inflammatory pathways at the cellular level. researchgate.net

The inhibition of inflammatory caspases by piperazine-based compounds is another example. epa.gov These enzymes are critical for the activation of inflammatory cytokines. By blocking their activity, these compounds can prevent the maturation and release of these cytokines, thereby dampening the immune response. epa.gov In some cases, derivatives have been found to induce specific forms of cell death, such as oncosis and apoptosis, in cancer cells, indicating their potential as anti-cancer agents by interfering with cell survival pathways. nih.gov

Modulation of Cellular Signaling Pathways

Derivatives containing the piperazine scaffold have been shown to modulate several critical cellular signaling pathways implicated in cancer and other diseases.

One area of investigation involves the Mitogen-Activated Protein Kinase (MAPK) pathway, a key signaling cascade that controls cell proliferation, differentiation, and survival. nih.gov The Ras-Raf-MEK-ERK pathway, a component of MAPK signaling, is frequently overactive in over 30% of human cancers. nih.gov A series of novel 1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid featuring N-(piperazin-1-yl)alkyl side chains were synthesized and evaluated for their potential as MEK inhibitors. nih.gov One lead compound from this series, 10g , demonstrated significant inhibition of MEK1 kinase activity with an IC50 value of 0.11 ± 0.02 µM. nih.gov This inhibition was further confirmed through western blot analysis, indicating the potential of such piperazine-containing compounds to disrupt this key cancer-related signaling pathway. nih.gov

Another critical pathway in cancer development is the p53 signaling pathway. The p53 tumor suppressor protein plays a crucial role in preventing genome mutation. New N-4-piperazinyl derivatives of ciprofloxacin (B1669076) were found to induce G2/M phase arrest in non-small cell lung cancer A549 cells through a p53/p21 dependent pathway. d-nb.info Specifically, compound 2b was observed to increase the expression of p53 and p21 proteins while decreasing the expression of cyclin B1 and Cdc2 proteins in A549 cells. d-nb.info The G2/M phase arrest induced by this compound was reversed when p53 was specifically inhibited, confirming the pathway's role. d-nb.info

Furthermore, some piperazine-based compounds have been found to induce apoptosis through the intrinsic pathway. A novel piperazine compound, CB01 , was shown to activate key apoptosis proteins, including cytochrome c, Bax, and cleaved caspase-3. d-nb.info Studies on CB01-treated cells revealed increased activity of caspase-3 and -9 over time, while caspase-8 activity remained unaffected, which is characteristic of the intrinsic apoptotic pathway. d-nb.info

Antiproliferative and Cytotoxic Effects in Disease Models

The antiproliferative and cytotoxic activities of various piperazine derivatives have been extensively evaluated against a range of cancer cell lines. These studies often reveal that the compound's efficacy is dependent on the specific chemical substitutions on the piperazine and associated rings.

For instance, a series of arylpiperazine derivatives were tested for their cytotoxic activities against human prostate cancer cell lines. nih.gov The results highlighted that compounds with methyl or fluoro groups at the ortho-position on the phenyl group displayed potent cytotoxicity against LNCaP cells, with IC50 values under 5 μM. nih.gov In contrast, a chloro group in the para-position on the phenyl group was found to be unfavorable for anticancer activity. nih.gov

In another study, novel 1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid with different N-(piperazin-1-yl)alkyl side chains were evaluated for their in vitro anticancer activities against three human hepatocarcinoma cell lines (SMMC-7721, HepG2, and Hep3B). nih.gov Compound 10g emerged as the most potent, with IC50 values of 1.39 ± 0.13 µM, 0.51 ± 0.09 µM, and 0.73 ± 0.08 µM against the respective cell lines. nih.gov The study also indicated that bulky aryl groups on the nitrogen atom of the piperazine moiety significantly reduced anticancer activity. nih.gov

Similarly, new N-4-piperazinyl derivatives of ciprofloxacin showed promising cytotoxic activity against various cancer cell lines, particularly non-small cell lung cancer. d-nb.info Compounds 2b, 2d, 2f, and 2g exhibited notable activity against human non-small cell lung cancer A549 cells. d-nb.info

The following table summarizes the cytotoxic activities of selected piperazine derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 10g | SMMC-7721 | 1.39 ± 0.13 | nih.gov |

| 10g | HepG2 | 0.51 ± 0.09 | nih.gov |

| 10g | Hep3B | 0.73 ± 0.08 | nih.gov |

| 2b | A549 | 14.8 | d-nb.info |

| 2d | A549 | 24.8 | d-nb.info |

| 2f | A549 | 23.6 | d-nb.info |

| 2g | A549 | 20.7 | d-nb.info |

| 15 | LNCaP | 1.25 | nih.gov |

| 16 | LNCaP | 32.47 | nih.gov |

| 19 | LNCaP | 26.58 | nih.gov |

| 20 | LNCaP | > 50 | nih.gov |

| 24 | LNCaP | 19.85 | nih.gov |

In Vitro and In Vivo Biological Evaluation of Lead Compounds

Following promising in vitro results, lead compounds from various piperazine derivative series have undergone further in vivo evaluation to assess their biological effects in living organisms.

In a study involving 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidine derivatives, which act as histamine (B1213489) H3 receptor antagonists, the most active compounds were evaluated in vivo. nih.govnih.gov When administered parenterally to rats for five days, compounds 1a, 1c, and 1d were found to reduce food intake. nih.gov These compounds did not affect brain histamine or noradrenaline concentrations; however, a significant reduction in serotonin (B10506) and dopamine (B1211576) concentrations was observed in rats treated with compounds 1a and 1c , respectively. nih.gov

The in vivo anti-inflammatory activity of (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid (Compound 1 ), a metabolite of the NSAID candidate piron, was also investigated. mdpi.com In a carrageenan-induced paw edema model in rats, this compound demonstrated anti-inflammatory activity at doses of 25 and 125 mg/kg, suppressing edema development by 48.9–63.1%. mdpi.com This effect was comparable to the positive control, diclofenac. mdpi.com

In another study, novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives showed promising antitrypanosomal activity. escholarship.org Compound 32 exhibited an in vitro EC50 value of 0.5 µM against Trypanosoma brucei rhodesiense. escholarship.org These compounds were also screened for cytotoxicity against L6 cells, with some derivatives showing low toxicity. escholarship.org

Computational Chemistry and Molecular Modeling Studies of 4 4 Ethylpiperazin 1 Yl Benzoic Acid and Its Analogues

Quantum Chemical Calculations (e.g., DFT Studies, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and electronic properties of piperazine-containing compounds. dntb.gov.uaresearchgate.net Methods like B3LYP with basis sets such as 6-311G or 6-31G(d,p) are commonly employed to optimize molecular geometries and compute various quantum chemical parameters. dntb.gov.uaresearchgate.neteajournals.org These studies provide foundational insights into the molecule's stability, reactivity, and spectroscopic characteristics. nih.gov

For analogues like 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, crystallographic studies confirm that the piperazine (B1678402) ring typically adopts a stable chair conformation. nih.govresearchgate.net This experimental data provides an excellent reference for validating the geometries obtained from DFT optimizations.

The electronic properties of a molecule are key to understanding its chemical behavior. Frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular reactivity and stability. dntb.gov.uajocpr.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. nih.gov

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates the electron-donating capability of the molecule. Higher energy corresponds to a better electron donor. researchgate.net |

| LUMO Energy | Indicates the electron-accepting capability of the molecule. Lower energy corresponds to a better electron acceptor. jocpr.com |

| HOMO-LUMO Gap | A measure of chemical reactivity and stability. A small gap indicates high reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic (negative potential) and nucleophilic (positive potential) attack. nih.govresearchgate.net |

| Natural Bond Orbital (NBO) Analysis | Investigates charge delocalization, hyperconjugative interactions, and the stability arising from electron density transfer between orbitals. dntb.gov.uaresearchgate.net |

Molecular Electrostatic Potential (MEP) mapping is another powerful tool derived from these calculations. The MEP surface illustrates the charge distribution across the molecule, identifying electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.govresearchgate.net Furthermore, Natural Bond Orbital (NBO) analysis is used to study the delocalization of electron density and the stability conferred by hyperconjugative interactions within the molecule. dntb.gov.ua

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. While specific studies on the solvent effects for 4-(4-ethylpiperazin-1-yl)benzoic acid are not detailed in the provided literature, computational models can incorporate these effects. Using methodologies like the Polarizable Continuum Model (PCM), researchers can simulate how a solvent environment alters a molecule's geometric structure, electronic properties (like the HOMO-LUMO gap), and spectroscopic signatures. Understanding these effects is crucial for accurately modeling biological systems, which are inherently aqueous environments.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a ligand, such as this compound or its analogues, interacts with a biological target, typically a protein receptor or enzyme. nih.govfip.org Docking predicts the preferred orientation of a ligand within a protein's binding site, while MD simulations provide insights into the stability and conformational changes of the ligand-protein complex over time. nih.govfip.org

Docking studies on analogues of this compound have revealed specific interactions that are key to their biological activity. These interactions commonly include hydrogen bonds, ionic bonds, hydrophobic interactions, and pi-stacking.

For instance, molecular modeling of certain arylpiperazine derivatives targeting the 5-HT(1A) receptor showed a crucial ionic hydrogen bond between the protonated amine of the piperazine ring and the negatively charged Asp116 residue in the receptor. nih.gov The same study identified other interactions, such as those with Asn386 and Tyr390, and a CH-π interaction with a phenylalanine residue (Phe362). nih.gov Similarly, docking of thiazolylhydrazine-piperazine derivatives into the MAO-A enzyme active site identified hydrogen bonding with a phenylalanine residue (Phe177). mdpi.com These detailed interaction maps are fundamental for understanding the mechanism of action and for guiding the design of more potent and selective molecules.

Table 2: Examples of Predicted Ligand-Protein Interactions for Piperazine Analogues

| Analogue/Scaffold | Target Protein | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| 1-Benzyl-4-(N-Boc-amino)piperidine | Acetylcholinesterase (AChE) | Not specified | Not specified | dntb.gov.ua |

| 1-Benzyl-4-(N-Boc-amino)piperidine | Butyrylcholinesterase (BChE) | Not specified | Not specified | dntb.gov.ua |

| Arylpiperazine derivatives | 5-HT(1A) Receptor | Asp116, Asn386, Tyr390, Phe362 | Ionic H-bond, H-bond, CH-π | nih.gov |

| Thiazolylhydrazine-piperazine derivatives | Monoamine Oxidase A (MAO-A) | Phe177 | Hydrogen bond | mdpi.com |

A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target, often expressed as a binding energy score (in kcal/mol) or an inhibition constant (Ki). dntb.gov.ua For example, a docking study of 1-benzyl-4-(N-Boc-amino)piperidine, a related structure, yielded binding scores of -7.105 kcal/mol against acetylcholinesterase and -7.784 kcal/mol against butyrylcholinesterase. dntb.gov.ua In another study, an arylpiperazine derivative demonstrated a very high affinity for the 5-HT(1A) receptor, with a computationally and experimentally confirmed Ki value of 0.018 nM. nih.gov

Pharmacophore modeling complements these studies by identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to bind to a specific receptor. nih.govnih.gov These models can be generated based on the structure of the protein-ligand complex (structure-based) or from a set of known active ligands (ligand-based). nih.gov A study successfully identified a novel phenyl-piperazine pharmacophore that targets the ATP-binding site of the eIF4A1 helicase, demonstrating its potential as a starting point for developing new anticancer agents. nih.gov

In Silico Screening and Drug Design

The insights gained from quantum chemistry and molecular modeling are applied in in silico screening and rational drug design. pharmacophorejournal.comallsubjectjournal.com Virtual screening uses computational methods to search large libraries of chemical compounds to identify those most likely to bind to a target of interest, significantly reducing the time and cost associated with drug discovery. nih.gov

The phenylpiperazine scaffold, present in this compound, is a frequent subject of such design efforts. It has been used as the foundation for developing potential anxiolytic agents targeting the 5-HT(1A) receptor nih.gov, inhibitors of the eIF4A1 RNA helicase for cancer therapy nih.gov, and MAO-A inhibitors. mdpi.com

In silico approaches are also used to predict and optimize other properties. For example, computational screening has been employed to identify suitable dicarboxylic acids that can form cocrystals with phenylpiperazine drugs, a strategy used to improve the solubility and bioavailability of pharmaceutical compounds. researchgate.net By modeling properties like mixing enthalpies and solubility, researchers can rationally select coformers with a high probability of success, streamlining the formulation development process. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid |

| 1-Benzyl-4-(N-Boc-amino)piperidine |

| 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamide |

| N-{4-[4-(aryl) piperazin-1-yl]-phenyl}-amine |

| 2-(4-(4-Methylpiperazin-1-yl)benzylidene)hydrazine-1-carbothioamide |

Advanced Analytical and Structural Characterization in Research on 4 4 Ethylpiperazin 1 Yl Benzoic Acid

Spectroscopic Techniques in Elucidating Molecular Architecture

Spectroscopic methods are indispensable tools for confirming the identity and structural features of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful in providing detailed information about the atomic connectivity and molecular weight of 4-(4-Ethylpiperazin-1-YL)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for the mapping of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons on the ethyl group, the piperazine (B1678402) ring, and the aromatic ring.

Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-) would be expected, arising from coupling with each other.

Piperazine Ring: The protons on the piperazine ring would likely appear as two or more multiplets. The protons on the carbons adjacent to the nitrogen attached to the aromatic ring will be in a different chemical environment than those adjacent to the nitrogen with the ethyl group.

Aromatic Ring: The protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets in the aromatic region of the spectrum, characteristic of an AA'BB' spin system.

Carboxylic Acid Proton: A broad singlet, often downfield, would correspond to the acidic proton of the carboxyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for each unique carbon atom. Based on data for analogous compounds, the predicted chemical shifts would be as follows nih.govdocbrown.info:

Carboxyl Carbon: The carbonyl carbon of the carboxylic acid would appear at the most downfield chemical shift.

Aromatic Carbons: The four distinct carbon environments of the para-substituted benzene ring would give rise to four signals in the aromatic region. The carbon atom attached to the carboxyl group and the one attached to the piperazine nitrogen would have characteristic chemical shifts.

Piperazine Carbons: The carbon atoms of the piperazine ring would likely show two distinct signals, reflecting their different chemical environments.

Ethyl Carbons: Two signals would be expected for the methyl and methylene carbons of the ethyl group.

A hypothetical data table for the predicted NMR signals is presented below.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165 - 175 |

| Aromatic CH (ortho to COOH) | 7.8 - 8.0 (d) | 130 - 132 |

| Aromatic CH (ortho to Piperazine) | 6.8 - 7.0 (d) | 113 - 115 |

| Aromatic C (ipso to COOH) | - | 125 - 128 |

| Aromatic C (ipso to Piperazine) | - | 150 - 155 |

| Piperazine CH₂ (adjacent to aromatic) | 3.2 - 3.4 (m) | 48 - 52 |

| Piperazine CH₂ (adjacent to ethyl) | 2.5 - 2.7 (m) | 52 - 55 |

| Ethyl -CH₂- | 2.4 - 2.6 (q) | 51 - 54 |

| Ethyl -CH₃ | 1.0 - 1.2 (t) | 11 - 13 |

This table is predictive and based on data from analogous compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molar mass: 234.29 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy rsc.org.

The fragmentation of the molecular ion in the mass spectrometer would likely proceed through several characteristic pathways, based on the known fragmentation of benzoic acids and piperazine derivatives docbrown.infomiamioh.eduresearchgate.net. Key fragmentation steps would include:

Decarboxylation: Loss of the carboxyl group as CO₂ (44 Da) is a common fragmentation pathway for benzoic acids, which would lead to a significant fragment ion.

Cleavage of the Ethyl Group: Loss of an ethyl radical (29 Da) or ethene (28 Da) from the piperazine nitrogen is another expected fragmentation.

Piperazine Ring Fragmentation: The piperazine ring can undergo characteristic cleavage, leading to several smaller fragment ions.

Formation of an Acylium Ion: Loss of a hydroxyl radical from the carboxylic acid can lead to the formation of a stable acylium ion docbrown.info.

A table of predicted major fragment ions in the mass spectrum of this compound is provided below.

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Neutral Loss |

| 234 | [M]⁺ | - |

| 217 | [M - OH]⁺ | OH |

| 190 | [M - CO₂]⁺ | CO₂ |

| 205 | [M - C₂H₅]⁺ | C₂H₅ |

| 149 | [M - C₅H₁₁N₂]⁺ | C₅H₁₁N₂ |

This table is predictive and based on general fragmentation patterns of related structures.

X-ray Crystallography and Solid-State Structural Analysis

While a crystal structure for this compound itself is not available in the searched literature, the crystal structure of the closely related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, offers significant insights into the likely solid-state structure nih.govnih.govresearchgate.net.

Crystalline Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

Based on the analysis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, it is highly probable that this compound also engages in extensive intermolecular interactions in the solid state nih.govnih.govresearchgate.net.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be the hydrogen bonding between the carboxylic acid groups of adjacent molecules. These interactions typically lead to the formation of centrosymmetric dimers, a common structural motif for carboxylic acids nih.govnih.govresearchgate.net.

C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the protons of the piperazine and ethyl groups and the oxygen atoms of the carboxyl group are also likely to be present, further stabilizing the crystal lattice nih.govnih.govresearchgate.net. These weaker interactions can link the primary hydrogen-bonded dimers into larger supramolecular assemblies, such as chains or sheets iucr.orgmdpi.com.

Molecular Conformation: In the solid state, the piperazine ring is expected to adopt a chair conformation, which is its most stable arrangement nih.govnih.govresearchgate.net. The dihedral angle between the plane of the benzene ring and the piperazine ring will be a key conformational parameter. In the ethoxycarbonyl analog, this angle is approximately 30.7° nih.govnih.gov. A similar conformation is anticipated for the ethyl-substituted compound.

Polymorphism and its Impact on Research Outcomes

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. The study of polymorphism is critical in pharmaceutical and materials science.

There is no specific research on the polymorphism of this compound in the provided search results. However, the phenomenon is well-documented for other benzoic acid derivatives, such as p-aminobenzoic acid nih.gov and mefenamic acid wikipedia.org. The conformational flexibility of the piperazine ring and the potential for different hydrogen bonding arrangements suggest that this compound could also exhibit polymorphism.

The existence of different polymorphs could have a significant impact on research outcomes. For instance, different crystal forms could display varying dissolution rates, which would be a critical factor in any potential application where bioavailability is important. Therefore, a thorough polymorphic screen would be a crucial step in the comprehensive characterization of this compound.

Applications in Pharmaceutical and Agrochemical Research and Development of 4 4 Ethylpiperazin 1 Yl Benzoic Acid

Role as a Key Synthetic Intermediate in Drug Discovery

The structure of 4-(4-ethylpiperazin-1-yl)benzoic acid makes it an important precursor in the synthesis of pharmacologically active compounds. The carboxylic acid group allows for amide bond formation, a common linkage in many drug molecules, while the ethylpiperazine moiety can be crucial for targeting specific biological receptors and improving the pharmacokinetic properties of a compound.

Precursor in Kinase Inhibitor Synthesis (e.g., Imatinib (B729) Analogues)

One of the most prominent applications of this compound and its close structural relatives is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

The well-known chronic myeloid leukemia drug, Imatinib, and its analogues often feature a piperazinyl-methyl-phenyl moiety. Research has shown that the presence of a 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl group is a common and important structural feature in potent pan-BCR-ABL inhibitors. These inhibitors are effective not only against the wild-type BCR-ABL kinase but also against clinically relevant mutants, including the challenging T315I gatekeeper mutation that confers resistance to Imatinib. For instance, the diarylamide 3-aminoindazole derivative, AKE-72, which incorporates this ethylpiperazine-containing fragment, has demonstrated potent inhibitory activity against a panel of BCR-ABL mutants.

Building Block for Heterocyclic Compounds and Natural Product Analogs

Beyond its role in kinase inhibitor synthesis, the inherent reactivity of this compound positions it as a versatile building block for a diverse range of heterocyclic compounds. The piperazine (B1678402) ring is a common scaffold in medicinal chemistry, known to impart favorable properties such as improved solubility and the ability to interact with various biological targets.

While specific examples of its use in the synthesis of non-kinase inhibitor natural product analogs are not extensively documented in current literature, the fundamental chemical properties of its constituent parts—the benzoic acid and the ethylpiperazine—allow for its theoretical application in constructing complex molecular architectures. The carboxylic acid can be transformed into various functional groups, and the secondary amine of the piperazine ring is amenable to further substitution, opening avenues for the creation of diverse molecular libraries for drug discovery.

Development of Novel Therapeutic Agents

The structural motif of this compound is being explored in the development of new therapeutic agents beyond the realm of traditional kinase inhibitors. The ethylpiperazine group, in particular, can be a key pharmacophore that contributes to the biological activity of a molecule.

Research into potent pan-BCR-ABL inhibitors has led to the discovery of novel compounds that can overcome drug resistance. The development of molecules like AKE-72, which contains the 4-((4-ethylpiperazin-1-yl)methyl) moiety, highlights the ongoing efforts to design more effective and resilient cancer therapies. These findings suggest that the this compound scaffold is a valuable starting point for the rational design of next-generation targeted therapeutics.

Emerging Applications in Agrochemicals

The piperazine ring is a well-established heterocyclic structure in the field of agrochemicals, often used as a linker or an active substructure in the design of new pesticides. Piperazine derivatives have shown promise as fungicides and antibacterial agents.

While direct and specific applications of this compound in commercial agrochemicals are not yet widely reported, the general utility of piperazine-containing compounds in this sector points to its potential. The synthesis of novel phenylpiperazine derivatives has yielded compounds with significant acaricidal (mite-killing) activity. This suggests that by incorporating the this compound moiety into new molecular designs, it may be possible to develop novel and effective crop protection agents. The exploration of this compound and its derivatives in agrochemical research represents a promising area for future investigation.

Future Research Directions and Challenges for 4 4 Ethylpiperazin 1 Yl Benzoic Acid

Exploration of New Biological Targets

The inherent versatility of the piperazine (B1678402) scaffold suggests that 4-(4-ethylpiperazin-1-yl)benzoic acid and its analogues could be active against a multitude of biological targets beyond their initial design. moleculeinsight.com Future research will undoubtedly focus on systematically screening this compound class against diverse target families to uncover new therapeutic potential.

Table 1: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale Based on Piperazine Scaffold | Potential Molecular Target Classes |

| Oncology | Arylpiperazines have shown cytotoxic effects against various cancer cell lines. preprints.orgmdpi.com | Kinases, Tubulin, Androgen Receptor, Bcl-2 family proteins. sebastianraschka.comresearchgate.net |

| Central Nervous System (CNS) Disorders | Piperazine derivatives frequently act as ligands for CNS receptors. pharmafeatures.commindmapai.app | Serotonin (B10506) Receptors (e.g., 5-HT1A), Dopamine (B1211576) Receptors. nih.gov |

| Infectious Diseases | The piperazine ring is a component of various antimicrobial and antiviral agents. moleculeinsight.comyoutube.com | Viral proteases, bacterial cell wall synthesis enzymes. |

| Inflammatory Diseases | Certain piperazine compounds exhibit anti-inflammatory properties. cas.orgnih.gov | Cytokine signaling pathways, cyclooxygenase (COX) enzymes. |

| Cardiovascular Diseases | Some derivatives have shown effects on blood pressure and cardiac function. nih.gov | Ion channels, adrenergic receptors. |

Development of Advanced Synthetic Strategies

The synthesis of highly functionalized piperazine and benzoic acid derivatives presents an ongoing challenge. Future research will focus on developing more efficient, selective, and versatile synthetic methods to create novel analogues of this compound for structure-activity relationship (SAR) studies.

Table 2: Emerging Synthetic Methodologies

| Synthetic Strategy | Description | Advantages for Synthesizing Derivatives |

| C-H Functionalization | Direct activation and substitution at C-H bonds of the piperazine ring. mdpi.commindmapai.app | Increased efficiency, access to novel substitution patterns not easily accessible via traditional methods. moleculeinsight.comdigitellinc.com |

| Photoredox Catalysis | Utilizes visible light to initiate radical-based transformations under mild conditions. pharmafeatures.comiscientific.org | High functional group tolerance, access to unique reaction pathways, applicable in batch and flow. mindmapai.appnih.gov |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. rsc.org | Improved safety, scalability, process control, and efficiency for API manufacturing. sebastianraschka.comnih.gov |

| Biocatalysis | Use of enzymes to catalyze chemical reactions. cas.orgresearchgate.net | High stereoselectivity, mild and environmentally friendly reaction conditions, potential for novel transformations. nih.govnih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.gov For a scaffold like this compound, these technologies offer powerful tools for designing novel derivatives with optimized properties, predicting their biological activities, and devising efficient synthetic routes.

ML models are also adept at predicting the properties of virtual compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can forecast the biological activity of a new molecule based on its structure, while other models can predict crucial ADME and toxicity profiles. researchgate.netmdpi.com This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. nih.gov

Table 3: Applications of AI/ML in the Development of this compound Analogues

| AI/ML Application | Description | Potential Impact |

| De Novo Design / Generative Models | Algorithms create novel molecular structures with desired properties. digitellinc.comnih.gov | Rapid generation of diverse and optimized lead compounds with improved efficacy and safety. nih.govoup.com |

| Predictive Modeling (QSAR/ADMET) | ML models predict biological activity, pharmacokinetic properties, and toxicity. nih.govresearchgate.net | Prioritization of synthetic efforts on candidates with the highest probability of success. |

| Retrosynthesis Prediction | AI tools identify optimal and novel synthetic routes to target molecules. cas.orgmindmapai.app | Acceleration of the synthesis of complex analogues and optimization of chemical manufacturing. pharmafeatures.com |

| Scaffold Hopping | Generative models can design new core structures (scaffolds) that mimic the 3D pharmacophore of the original molecule. digitellinc.comnih.gov | Discovery of novel intellectual property with potentially improved properties while maintaining biological activity. |

Addressing Challenges in Scale-Up and Sustainable Synthesis

Translating a promising laboratory-scale synthesis into a large-scale, industrial process presents significant challenges. For this compound and its future derivatives, addressing these challenges with a focus on sustainability will be paramount.

The principles of green chemistry are increasingly integral to modern pharmaceutical manufacturing. This involves minimizing waste, using less hazardous solvents and reagents, improving energy efficiency, and utilizing renewable feedstocks where possible. The development of biocatalytic routes, as mentioned in section 7.2, is a prime example of a green chemistry approach. nih.gov Future research will likely focus on replacing traditional organic solvents with greener alternatives, recycling catalysts, and designing synthetic pathways with higher atom economy.

For the synthesis of piperazine-containing drugs, methods like the Buchwald-Hartwig coupling or Ullmann-Goldberg reaction are common for forming the N-aryl bond, but they often rely on expensive and potentially toxic heavy metal catalysts. mdpi.com A key challenge and research direction is the development of more sustainable catalytic systems that use earth-abundant metals or are metal-free altogether. Similarly, the synthesis of substituted benzoic acids often involves oxidation or nitration reactions that can generate significant waste. mdpi.com Developing cleaner, catalytic alternatives for these transformations is an active area of research.

Q & A

Q. What are the standard synthetic routes for 4-(4-ethylpiperazin-1-yl)benzoic acid, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves reductive amination between 4-formylbenzoic acid and 4-ethylpiperazine using sodium triacetoxy borohydride (STAB) in dichloromethane. The reaction is monitored via TLC (e.g., ethyl acetate/hexanes 35:65), and purification is achieved via flash chromatography with gradient elution (e.g., 6% to 25% ethyl acetate in hexanes). Yield optimization requires stoichiometric control of STAB (1.4 equivalents) and overnight stirring at room temperature . Alternative routes may employ catalytic hydrogenation or other reducing agents, but STAB is preferred for its mild conditions and compatibility with acid-sensitive groups.

Q. How is the crystal structure of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMF/ethanol mixtures). Data collection uses a Bruker SMART diffractometer, and refinement is performed with SHELX or similar software. Key parameters include hydrogen-bonding networks (e.g., carboxylic acid dimers) and piperazine ring conformation (chair vs. boat). Supramolecular interactions, such as π-π stacking between aromatic rings, are analyzed using programs like DIAMOND .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : After synthesis, crude product is washed with water to remove unreacted reagents. Flash chromatography (e.g., Biotage SP4 with SNAP 10g columns) is used for impurities with similar polarity. For hydrochloride salts, recrystallization from ethanol/water mixtures improves purity. Purity is validated via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and melting point analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthesis yields across different batches?

- Methodological Answer : Yield variability often stems from moisture sensitivity of STAB or incomplete imine formation. Key steps:

- Pre-drying solvents : Use molecular sieves for dichloromethane.

- Reaction monitoring : Employ in-situ FTIR to track imine intermediate formation.

- Alternative reductants : Compare STAB with cyanoborohydride or polymer-supported reagents for reproducibility.

Contradictory yields (e.g., 70–85%) may reflect differences in column chromatography efficiency, which can be standardized using automated systems .

Q. What strategies improve the therapeutic index of derivatives targeting kinase inhibition?

- Methodological Answer : Structural modifications focus on:

- Solubility : Introduce hydrochloride salts (e.g., dihydrochloride forms) to enhance aqueous solubility.

- Selectivity : Replace the ethyl group on piperazine with bulkier substituents (e.g., isopropyl) to reduce off-target binding.

- Toxicity mitigation : Conduct in vitro hepatotoxicity assays (e.g., HepG2 cell viability) and adjust the benzoic acid moiety to lower metabolic oxidation risks. Data from kinase profiling (e.g., IC50 against EGFR or VEGFR2) guide optimization .

Q. How is this compound validated as an analytical reference standard?

- Methodological Answer : Validation follows ICH guidelines:

- Purity : ≥97% by HPLC (Area Normalization Method, 254 nm).

- Stability : Accelerated degradation studies (40°C/75% RH for 6 months) assess hygroscopicity and thermal decomposition.

- Cross-verification : Compare with certified standards from pharmacopeias (e.g., USP) using NMR (¹H, 13C) and HRMS. Calibration curves (R² > 0.999) in pharmaceutical matrices (e.g., plasma) confirm linearity .

Q. How should researchers address contradictions between in vitro and in vivo pharmacological data?

- Methodological Answer : Discrepancies (e.g., high in vitro potency vs. low in vivo efficacy) require:

- ADME profiling : Assess plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation).

- Bioavailability studies : Use PK models to correlate oral administration with tissue distribution.

- Orthogonal assays : Validate target engagement via PET imaging or ex vivo receptor occupancy assays. For example, poor blood-brain barrier penetration may explain weak in vivo neuropharmacology despite strong in vitro binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.